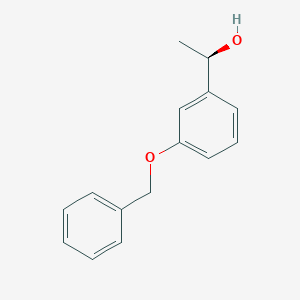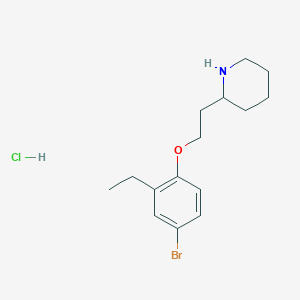
(R)-1-(3-(benzyloxy)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-(3-(benzyloxy)phenyl)ethanol” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s structure and properties can be inferred from its name. It appears to be an alcohol (indicated by the “ethanol” in its name) with a benzyl group (a phenyl ring attached to a methylene bridge) and an alkoxy group (an oxygen atom bonded to the benzyl group).
Synthesis Analysis
The synthesis of similar compounds typically involves reactions of phenolic benzene rings2. Phenols can be prepared in large quantities by the pyrolysis of the sodium salt of benzene sulfonic acid, by the Dow process, and by the air oxidation of cumene3. However, the specific synthesis pathway for “®-1-(3-(benzyloxy)phenyl)ethanol” is not readily available in the searched literature.
Molecular Structure Analysis
The molecular structure of similar compounds, such as phenyl radicals, has been studied extensively4. Phenyl radicals have a substantially larger C-C ipso -C bond angle and a shorter distance between the ipso and para carbon atoms compared to benzene4. However, the specific molecular structure analysis for “®-1-(3-(benzyloxy)phenyl)ethanol” is not readily available in the searched literature.
Chemical Reactions Analysis
The chemical reactions of similar compounds, such as phenols, have been well-studied2. Phenols react with strong metals, halogens, and dilute and concentrated nitric acid2. However, the specific chemical reactions for “®-1-(3-(benzyloxy)phenyl)ethanol” are not readily available in the searched literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as phenols, have been well-studied7. Phenols are insoluble in water and have a characteristic smell7. However, the specific physical and chemical properties for “®-1-(3-(benzyloxy)phenyl)ethanol” are not readily available in the searched literature.
Wissenschaftliche Forschungsanwendungen
-
Lead Detection in Water
- Field : Environmental Science
- Application : This compound is used in the development of a compact and inexpensive technology for detecting and measuring lead concentrations in water .
- Method : The technology uses a simple chip-based detector housed in a handheld device. The detection method is based on the use of photonic chips, which use light to perform measurements .
- Results : The new system could detect lead concentrations as low as 1 part per billion, with high accuracy .
-
Ultraviolet Photodetectors
- Field : Material Science
- Application : This compound is used in the development of self-powered wide band gap semiconductors ultraviolet (UV) photodetectors based on one-dimensional (1D) micro/nanowires .
- Method : Amorphous Ga2O3 was sputtered onto a ZnO microwire at room temperature using magnetron sputtering to form a self-powered ZnO-amorphous Ga2O3 core-shell heterojunction microwire UV photodetector .
- Results : The device exhibits commendable rectifying properties with a rectification ratio of ∼20.7 at ±2 V. Furthermore, a high peak responsivity of 131.4 mA/W at 265 nm and a fast response speed of <1 s can be observed at 0 V .
-
Hydrogen Mobility
- Field : Environmental Science
- Application : This compound is used in the development of zero-emission hydrogen mobility that performs even under the demanding conditions of motor racing .
- Method : The all-new H24EVO will feature a fuel cell, now complemented by a more comprehensive powertrain system, developed by Symbio .
- Results : The brand-new hydrogen fuel cell developed by Symbio, which will power the H24EVO, uses cutting-edge multi-stack technology. Offering a maximum net power of 300 kW, it represents a gain in power density of over 50% compared with previous technologies, while guaranteeing exceptional efficiency .
-
Text-to-Image Model
- Field : Computer Science
- Application : This compound is used in the development of Imagen 3, a high-quality text-to-image model .
- Method : Imagen 3 is designed to generate high-quality images in a wide range of formats and styles, from photorealistic landscapes to richly textured oil paintings or whimsical claymation scenes .
- Results : Imagen 3 generates visually rich, high-quality images, with good lighting and composition. It can accurately render small details like the fine wrinkles on a person’s hand, and complex textures like a knitted stuffed toy elephant .
Safety And Hazards
The safety and hazards of similar compounds, such as ethanol, have been well-studied89. Ethanol is highly flammable and can cause mood changes, slower reaction time, uncoordinated movements, slurred speech, and nausea8. However, the specific safety and hazards for “®-1-(3-(benzyloxy)phenyl)ethanol” are not readily available in the searched literature.
Zukünftige Richtungen
The future directions of similar compounds, such as ethanol, have been studied1011. Ethanol has shown promising potential in the large-scale reduction of graphene oxide (GO) into graphene11. Bioethanol can significantly decarbonize our future energy needs, since its production can alleviate the negative impacts of greenhouse gas emissions from fossil fuels10. However, the specific future directions for “®-1-(3-(benzyloxy)phenyl)ethanol” are not readily available in the searched literature.
Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “®-1-(3-(benzyloxy)phenyl)ethanol”. For more accurate and specific information, further research and analysis would be required.
Eigenschaften
IUPAC Name |
(1R)-1-(3-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSJUPGQORXJB-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)
![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
